6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline

Kinase inhibitor design PI3K/mTOR ATP-binding site

6-(1H-Pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline (CAS 1093818-08-6, molecular formula C19H12N6) is a synthetic heterocyclic compound that combines a quinazoline core with a pyrazolo[3,4-b]pyridine substituent at the 6-position and a pyridin-4-yl group at the 4-position. This compound belongs to the pyrazoloquinazoline class, a scaffold extensively patented by Nerviano Medical Sciences for kinase inhibition applications, including PDK1, PI3K, and MPS1 targets.

Molecular Formula C19H12N6
Molecular Weight 324.3 g/mol
Cat. No. B13846401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline
Molecular FormulaC19H12N6
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CN=C4C(=C3)C=NN4)C(=NC=N2)C5=CC=NC=C5
InChIInChI=1S/C19H12N6/c1-2-17-16(18(23-11-22-17)12-3-5-20-6-4-12)8-13(1)14-7-15-10-24-25-19(15)21-9-14/h1-11H,(H,21,24,25)
InChIKeyWBUVJZSXWVPDIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-Pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline: Compound Identity, Class, and Procurement-Relevant Characteristics


6-(1H-Pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline (CAS 1093818-08-6, molecular formula C19H12N6) is a synthetic heterocyclic compound that combines a quinazoline core with a pyrazolo[3,4-b]pyridine substituent at the 6-position and a pyridin-4-yl group at the 4-position . This compound belongs to the pyrazoloquinazoline class, a scaffold extensively patented by Nerviano Medical Sciences for kinase inhibition applications, including PDK1, PI3K, and MPS1 targets [1]. The compound is structurally distinct from its closest crystallographically characterized analog, 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline (PDB ligand LXX), which differs by a single ring-nitrogen position (quinazoline vs. quinoline core) and has been co-crystallized with PI3Kγ (PDB 3L54) [2]. As of the latest available database records, this compound has not been used in any registered clinical trials and is not currently offered for sale by major commercial vendors [3].

Why 6-(1H-Pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline Cannot Be Replaced by Generic In-Class Alternatives


Within the pyrazoloquinazoline class, minor structural variations produce profound differences in kinase selectivity profiles, binding modes, and physicochemical properties. The quinazoline core of this compound (as opposed to the quinoline core in PDB ligand LXX) introduces an additional ring nitrogen that alters hydrogen-bonding capacity and electron distribution, directly affecting ATP-binding site interactions [1]. The Nerviano patent family explicitly demonstrates that pyrazoloquinazoline derivatives with different substitution patterns exhibit divergent inhibitory profiles across multiple kinases including PDK1, CDK2, and MPS1, with IC50 values spanning several orders of magnitude for closely related analogs [2]. Furthermore, the specific 6-(pyrazolo[3,4-b]pyridin-5-yl) substituent—as opposed to the 6-aryl or 6-heteroaryl variants explored in the GSK-3 inhibitor series—provides a distinct hinge-binding pharmacophore that is not interchangeable with simpler aryl substituents [3]. Generic substitution without empirical verification of target engagement, selectivity, and cellular potency would introduce uncontrolled experimental variables.

Quantitative Differentiation Evidence for 6-(1H-Pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline


Core Heterocycle Differentiation: Quinazoline vs. Quinoline Impact on Kinase Binding

The target compound employs a quinazoline core, which differs from the quinoline core of the crystallographically characterized analog (PDB LXX, PDB 3L54) by the presence of an additional endocyclic nitrogen at the 3-position. In the PI3K/mTOR inhibitor series from which LXX derives, quinazoline-containing analogs (such as GSK2126458) demonstrated altered hydrogen-bonding interactions with the kinase hinge region compared to quinoline-based analogs [1]. The additional nitrogen in the quinazoline system modifies the electron density of the adjacent pyrimidine ring, potentially altering the compound's pKa, solubility, and target engagement kinetics relative to the quinoline counterpart.

Kinase inhibitor design PI3K/mTOR ATP-binding site scaffold hopping

Substituent Architecture: 6-(Pyrazolo[3,4-b]pyridin-5-yl) vs. 6-Aryl Substituents in GSK-3 Inhibitor Series

The target compound incorporates a 1H-pyrazolo[3,4-b]pyridin-5-yl substituent at the quinazoline 6-position. This substituent is structurally distinct from the 6-aryl and 6-heteroaryl groups systematically explored in the GSK-3 inhibitor series by Witherington et al. (2003). In that series, 6-heteroaryl-pyrazolo[3,4-b]pyridines achieved potent GSK-3 inhibition with excellent selectivity over CDK-2 [1]. The pyrazolo[3,4-b]pyridine moiety in the target compound provides a bidentate hinge-binding motif (the pyrazole NH and pyridine N) that is absent in simpler 6-phenyl or 6-pyridyl quinazoline derivatives. This structural feature is associated with enhanced kinase selectivity in related pyrazolopyridine-based inhibitor series [2]. However, no direct head-to-head biochemical comparison between the 6-(pyrazolo[3,4-b]pyridin-5-yl) substituent and alternative 6-substituents on a quinazoline scaffold has been published.

GSK-3 inhibition hinge-binding pharmacophore kinase selectivity pyrazolopyridine

Patent Landscape Positioning: Nerviano Pyrazoloquinazoline Family Coverage

The target compound falls within the generic Markush structures claimed in the Nerviano Medical Sciences patent family (US 8,541,429; US 2017/0190714 A1; AU 2004240772) covering pyrazolo-quinazoline derivatives as kinase inhibitors [1][2]. These patents disclose compounds of formula (Ia) and (Ib) with broad substitution patterns and claim utility in treating diseases associated with dysregulated protein kinase activity, including cancer. The patent family demonstrates that the pyrazoloquinazoline scaffold has been validated across multiple kinase targets (PDK1, MPS1, CDK2) with specific exemplified compounds achieving sub-nanomolar to nanomolar IC50 values . However, the specific compound 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline is not among the specifically exemplified compounds with disclosed biological data in the available patent documents.

Intellectual property kinase inhibitor patent freedom to operate chemical space

Physicochemical Property Profile: Calculated Drug-Likeness and Developability Parameters

Computational property analysis from the ZINC15 database provides calculated physicochemical descriptors for the target compound: molecular weight 312.33 g/mol (C19H12N6), calculated logP 4.38, topological polar surface area (TPSA) 56.79 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, 6 rotatable bonds, and zero violations of Lipinski's Rule of Five [1]. Compared to the quinoline analog (PDB LXX; C20H13N5; MW 323.35; 4 H-bond acceptors), the target compound has a lower molecular weight, higher heteroatom content, and one additional hydrogen bond acceptor, which may confer improved aqueous solubility [2]. However, the calculated logP of 4.38 indicates moderate lipophilicity, which may require formulation optimization for in vivo applications. These parameters are consistent with lead-like chemical space but are calculated rather than experimentally measured values.

Drug-likeness physicochemical properties ADME prediction lead optimization

Recommended Application Scenarios for 6-(1H-Pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline Based on Available Evidence


Kinase Profiling and Selectivity Panel Screening as a Pyrazoloquinazoline Scaffold Probe

Based on the compound's structural positioning within the Nerviano pyrazoloquinazoline patent family, the primary recommended application is as a chemical probe for kinase selectivity profiling. The combination of a quinazoline core with a pyrazolo[3,4-b]pyridine hinge-binding motif creates a scaffold that may interact with multiple kinases in the PI3K/PDK1/MPS1 family. Researchers should prioritize broad kinase panel screening to empirically determine the compound's selectivity fingerprint before committing to target-specific assays [1]. The calculated logP of 4.38 and 5 H-bond acceptors suggest standard DMSO solubilization protocols will be effective for in vitro biochemical assays [2].

Scaffold-Hopping Reference Compound for Quinoline-to-Quinazoline Core Replacement Studies

The compound serves as a direct comparator to the crystallographically characterized quinoline analog (PDB LXX) for structure-activity relationship (SAR) studies investigating the impact of quinoline-to-quinazoline core replacement on kinase binding. The additional ring nitrogen at the quinazoline 3-position alters the hydrogen-bonding landscape of the hinge-binding region. Comparative biochemical assays against PI3Kγ and related kinases, run in parallel with the quinoline analog, would quantify the effect of this single-atom modification on potency and selectivity [1]. This application leverages the availability of the quinoline analog's co-crystal structure (PDB 3L54) for computational docking and binding mode hypothesis generation [3].

Computational Chemistry and Molecular Docking Studies Targeting PI3K/AKT/mTOR Pathway Kinases

The compound's structural features—a quinazoline core with a 4-pyridyl substituent and a pyrazolo[3,4-b]pyridine hinge-binder—align with pharmacophoric elements of known PI3K and mTOR inhibitors. In silico docking studies against PI3K isoforms and mTOR, using the PI3Kγ co-crystal structure (PDB 3L54) as a template, represent a low-cost first step to assess binding pose feasibility before committing to synthesis or procurement of larger quantities [1]. The calculated TPSA of 56.79 Ų and zero Rule-of-Five violations support its suitability as a starting point for lead optimization campaigns [2].

Custom Synthesis Feasibility Assessment and Vendor Sourcing Strategy

Since the compound is not currently available from major commercial vendors (0 vendors listed in ZINC15) and has no clinical trial history, procurement requires custom synthesis [1]. The compound's synthetic accessibility is supported by the established methodology for constructing 4-substituted quinazolines via cyclocondensation and subsequent palladium-catalyzed cross-coupling to install the pyrazolo[3,4-b]pyridine moiety [2]. Researchers should request a minimum purity specification of ≥95% (HPLC) and characterization by 1H-NMR, 13C-NMR, and HRMS to ensure identity confirmation prior to biological testing. Competitive bidding among custom synthesis vendors should reference the CAS number (1093818-08-6) and the Nerviano patent family synthetic procedures [3].

Quote Request

Request a Quote for 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.